molecular formula C13H17NO3 B183278 Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 436096-91-2

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B183278
CAS No.: 436096-91-2
M. Wt: 235.28 g/mol
InChI Key: GSKKKMLEVJZIAD-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound that features a benzo[1,3]dioxole ring and a tetrahydrofuran ring connected via a methylene bridge to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrahydrofuran Ring: This involves the cyclization of 1,4-dihydroxybutane.

    Coupling Reaction: The benzo[1,3]dioxole and tetrahydrofuran rings are then coupled via a methylene bridge using a suitable linker, such as formaldehyde, under basic conditions.

    Amine Introduction: The final step involves introducing the amine group through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization steps and employing high-yield coupling reactions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylene bridge, where the amine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine oxides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific combination of benzo[1,3]dioxole and tetrahydrofuran rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-11(15-5-1)8-14-7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,14H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKKMLEVJZIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389938
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-91-2
Record name N-[(Tetrahydro-2-furanyl)methyl]-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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